molecular formula C10H11BrO3 B2852675 Methyl 4-bromo-3-ethoxybenzoate CAS No. 1041205-21-3

Methyl 4-bromo-3-ethoxybenzoate

Cat. No.: B2852675
CAS No.: 1041205-21-3
M. Wt: 259.099
InChI Key: JLGQGWFJXDBERO-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-ethoxybenzoate is an organic compound with the molecular formula C10H11BrO3. It is a derivative of benzoic acid, where the hydrogen atom at the fourth position is replaced by a bromine atom, and the hydrogen atom at the third position is replaced by an ethoxy group. This compound is commonly used in various chemical reactions and has significant applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-bromo-3-ethoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 4-bromo-3-ethoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-bromo-3-ethoxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate are commonly used.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in an aqueous medium.

Major Products Formed:

    Substitution: Formation of new aromatic compounds with various substituents.

    Reduction: Formation of 4-bromo-3-ethoxybenzyl alcohol.

    Oxidation: Formation of 4-bromo-3-ethoxybenzoic acid.

Scientific Research Applications

Methyl 4-bromo-3-ethoxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and anticancer properties.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of methyl 4-bromo-3-ethoxybenzoate depends on its application. In chemical reactions, it acts as a substrate that undergoes transformation through various catalytic processes. In biological systems, it may interact with specific enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use .

Comparison with Similar Compounds

Methyl 4-bromo-3-ethoxybenzoate can be compared with other similar compounds, such as:

Uniqueness: The presence of both the bromine atom and the ethoxy group in this compound provides unique reactivity patterns, making it a versatile intermediate in organic synthesis. Its specific combination of functional groups allows for selective transformations that are not possible with other similar compounds .

Properties

IUPAC Name

methyl 4-bromo-3-ethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-3-14-9-6-7(10(12)13-2)4-5-8(9)11/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLGQGWFJXDBERO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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